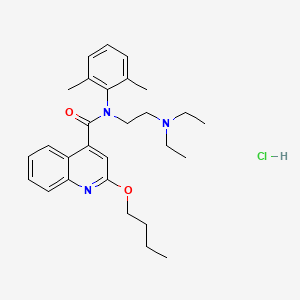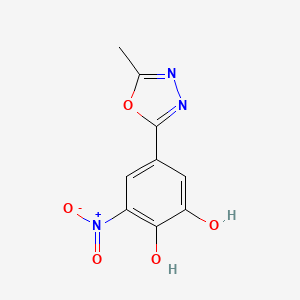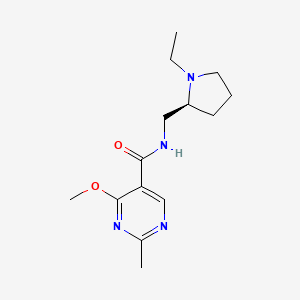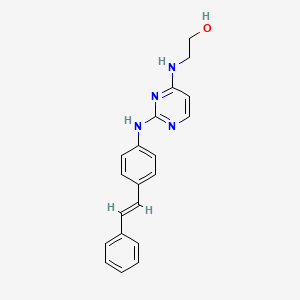![molecular formula C12H11N5 B12905659 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)- CAS No. 825630-56-6](/img/structure/B12905659.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used without the need for a base . These methods are advantageous due to their mild reaction conditions and metal-free nature.
Chemical Reactions Analysis
N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring nitrogen can be displaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form other heterocyclic structures.
Scientific Research Applications
N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
N-METHYL-3-(PYRIDIN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also share a fused ring structure but have different nitrogen atom positions and chemical properties.
Imidazopyrazines: Other derivatives of imidazopyrazines have variations in their substituents, leading to different chemical and biological properties.
Properties
CAS No. |
825630-56-6 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-methyl-3-pyridin-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c1-13-11-12-16-8-10(17(12)7-6-15-11)9-4-2-3-5-14-9/h2-8H,1H3,(H,13,15) |
InChI Key |
IXRVDRDHPKAWLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)

![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)




![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)

